molecular formula C11H10F3NO2 B2572566 N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide CAS No. 2361641-58-7

N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide

Cat. No.: B2572566
CAS No.: 2361641-58-7
M. Wt: 245.201
InChI Key: RIJAMBNMQWEPAF-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide is a synthetic organic compound with the molecular formula C11H10F3NO2 This compound is characterized by the presence of a trifluorophenyl group, a hydroxyethyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide typically involves the reaction of 3,4,5-trifluorobenzaldehyde with an appropriate amine and an acrylamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyethyl and amide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Hydroxy-2-(2,4,5-trifluorophenyl)ethyl]prop-2-enamide
  • N-[2-Hydroxy-2-(3,4-difluorophenyl)ethyl]prop-2-enamide
  • N-[2-Hydroxy-2-(3,5-difluorophenyl)ethyl]prop-2-enamide

Uniqueness

N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluorophenyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for the development of new chemical entities.

Properties

IUPAC Name

N-[2-hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-2-10(17)15-5-9(16)6-3-7(12)11(14)8(13)4-6/h2-4,9,16H,1,5H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJAMBNMQWEPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(C1=CC(=C(C(=C1)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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